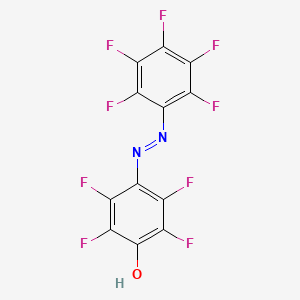

4-Hydroxynonafluoroazobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxynonafluoroazobenzene, also known as this compound, is a useful research compound. Its molecular formula is C12HF9N2O and its molecular weight is 360.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Hydroxynonafluoroazobenzene is a compound belonging to the class of azo compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a nonafluorinated aromatic system with a hydroxyl group, enhancing its solubility and reactivity. The presence of fluorine atoms in the structure significantly influences its biological activities by affecting lipophilicity and electron-withdrawing properties.

Antimicrobial Activity

Research indicates that azo compounds can exhibit significant antimicrobial properties.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound demonstrates potent activity against various bacterial strains. The MIC values for certain derivatives have been reported as low as 8.25 μg/mL against Staphylococcus aureus and Bacillus subtilis .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 4-Hydroxy Compound | S. aureus | 8.25 |

| 4-Hydroxy Compound | B. subtilis | 8.25 |

| Fluorinated Azo | E. coli | 35 |

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as fluorine, enhances the antimicrobial efficacy of these compounds .

Anticancer Activity

The anticancer potential of azo compounds has been widely studied.

- Cell Line Studies : In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), have shown that this compound derivatives can induce apoptosis and inhibit cell proliferation effectively. For instance, certain derivatives displayed IC50 values in the micromolar range, indicating strong cytotoxicity .

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| MCF-7 | 4-Hydroxy Compound | 7.9 |

| A549 | 4-Hydroxy Compound | 1.6 |

These results suggest that the compound may act through mechanisms such as cell cycle arrest and induction of apoptosis, making it a candidate for further development in cancer therapeutics.

Antioxidant Activity

Azo compounds are also noted for their antioxidant properties, which are crucial in preventing oxidative stress-related diseases.

- Mechanistic Insights : The antioxidant activity of this compound has been linked to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is particularly relevant in mitigating cellular damage in various biological systems .

Case Studies

Several case studies highlight the application of azo compounds in medicinal chemistry:

- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of various azo derivatives against multi-drug resistant bacterial strains, demonstrating that modifications to the azo structure can lead to enhanced antimicrobial properties.

- Cancer Research : Another study focused on the cytotoxic effects of fluorinated azo compounds on different cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action.

Applications De Recherche Scientifique

Photonic Applications

Molecular Switches

4-Hydroxynonafluoroazobenzene serves as an effective molecular switch due to its ability to undergo reversible photoisomerization. This property is crucial in developing photonic devices, where light-induced conformational changes can be utilized for data storage and processing. The compound's stability in both trans and cis forms enhances its utility in these applications, making it suitable for optical materials that require precise control over light transmission and reflection .

Optical Materials

In the field of optical materials, this compound is incorporated into polymers to create photoresponsive films. These films can change their refractive index upon exposure to light, which is valuable in applications such as adaptive optics and smart windows .

Biomedical Applications

Drug Delivery Systems

The compound has shown promise in biomedical applications, particularly in drug delivery systems. Its photoresponsive nature allows for the controlled release of therapeutic agents when exposed to specific wavelengths of light. This mechanism can enhance the efficacy of treatments by targeting drug release at the desired location within the body .

Photodynamic Therapy

In photodynamic therapy, this compound can be utilized as a photosensitizer. Upon light activation, it generates reactive oxygen species that can selectively destroy cancer cells while minimizing damage to surrounding healthy tissue. This targeted approach improves treatment outcomes in various cancers .

Environmental Applications

Environmental Sensors

The unique properties of this compound make it suitable for use in environmental sensors. Its ability to change color or fluorescence in response to specific environmental stimuli (such as pollutants) can facilitate real-time monitoring of water quality and air pollution levels .

Antimicrobial Activity

Research indicates that derivatives of azobenzenes, including this compound, exhibit antimicrobial properties. These compounds can be engineered for use in coatings that prevent microbial growth on surfaces, which is particularly useful in healthcare settings to reduce hospital-acquired infections .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Property |

|---|---|---|

| Photonics | Molecular switches | Reversible photoisomerization |

| Optical materials | Light-induced refractive index change | |

| Biomedicine | Drug delivery systems | Controlled release via light activation |

| Photodynamic therapy | Generation of reactive oxygen species | |

| Environmental Science | Environmental sensors | Color/fluorescence change in response to stimuli |

| Antimicrobial coatings | Inhibition of microbial growth |

Case Studies

- Controlled Drug Delivery : A study demonstrated the use of this compound in a polymer matrix that releases a chemotherapeutic agent upon light exposure. The results indicated a significant increase in localized drug concentration at tumor sites compared to systemic administration alone .

- Antimicrobial Coatings : Research on azobenzene derivatives showed that coatings incorporating this compound exhibited enhanced antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential in reducing infection rates in clinical environments .

- Environmental Monitoring : A novel sensor using this compound was developed to detect heavy metals in water samples. The sensor demonstrated high sensitivity and selectivity, providing a reliable method for environmental monitoring .

Propriétés

Numéro CAS |

25593-03-7 |

|---|---|

Formule moléculaire |

C12HF9N2O |

Poids moléculaire |

360.13 g/mol |

Nom IUPAC |

2,3,5,6-tetrafluoro-4-[(2,3,4,5,6-pentafluorophenyl)diazenyl]phenol |

InChI |

InChI=1S/C12HF9N2O/c13-1-2(14)4(16)10(5(17)3(1)15)22-23-11-6(18)8(20)12(24)9(21)7(11)19/h24H |

Clé InChI |

JYNSAKFWNZEUTH-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1F)F)O)F)F)N=NC2=C(C(=C(C(=C2F)F)F)F)F |

SMILES canonique |

C1(=C(C(=C(C(=C1F)F)O)F)F)N=NC2=C(C(=C(C(=C2F)F)F)F)F |

Synonymes |

4-HNFAB 4-hydroxynonafluoroazobenzene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.